Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a useful research compound. Its molecular formula is C19H28BNO6 and its molecular weight is 377.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of complex organic molecules. Its tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines . The dioxaborolane moiety is instrumental in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds .
Drug Development
In pharmaceutical research, the compound’s protected amino group and reactive boronate ester are valuable for creating potential drug candidates. It can be used to introduce pharmacophores into a molecular scaffold, aiding in the development of new medications .
Material Science
The boronate ester functionality of this compound is useful in material science, particularly in the creation of polymers and novel materials with specific properties like flame retardancy or unique optical characteristics .
Bioconjugation Techniques
Bioconjugation involves attaching two biomolecules together for biochemical studies or therapeutic purposes. The compound’s reactive boronate ester allows for the conjugation to biomolecules, such as proteins or antibodies, under mild conditions .
Chemical Biology Probes
In chemical biology, this compound can be used to design probes that selectively bind to biological targets. The boronate ester can interact with various enzymes or receptors, providing insights into biological processes and pathways .
Agricultural Chemistry
The boronate functionality is also explored in the development of agrochemicals. It can be used to synthesize compounds with herbicidal or pesticidal activities, contributing to the protection of crops and yield improvement .
properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-14-10-9-12(11-13(14)15(22)24-8)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRADUSPUQGVEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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